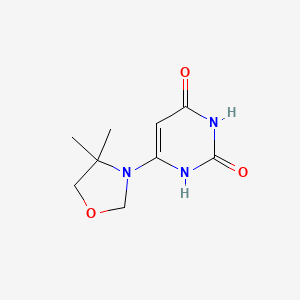

6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2)4-15-5-12(9)6-3-7(13)11-8(14)10-6/h3H,4-5H2,1-2H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULDXSFGZXZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1C2=CC(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(4,4-Dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₉H₁₃N₃O

- Molecular Weight: 211.22 g/mol

- CAS Number: 2098011-83-5

This pyrimidine derivative features a dimethyloxazolidine moiety that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxazolidinone derivatives can inhibit bacterial growth effectively. A notable case involved derivatives demonstrating potent activity against resistant strains of bacteria comparable to established antibiotics like ciprofloxacin .

Enzyme Inhibition

One of the most critical aspects of this compound's biological activity is its potential as an enzyme inhibitor. For example, studies on oxazolidinone derivatives have highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive function and neurodegenerative diseases. In vitro tests revealed that certain derivatives could inhibit AChE by up to 75% at specific concentrations, suggesting potential for treating conditions like Alzheimer's disease .

Case Studies

- Cognitive Improvement : A study assessed the cognitive-enhancing effects of related oxazolidinone compounds in mouse models. The most potent inhibitor demonstrated significant improvements in short-term memory as measured by Y-maze tests and object recognition tasks .

- Antibacterial Efficacy : Another case study evaluated the antibacterial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance antibacterial potency .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Binding : The compound may bind non-covalently to the active sites of enzymes like AChE, inhibiting their function and leading to increased levels of neurotransmitters in the synaptic cleft.

- Structural Modifications : Variations in substituents on the pyrimidine ring can influence binding affinity and specificity towards various biological targets.

Comparative Analysis

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound has been studied for its ability to inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. A patent describes the synthesis of 3-pyrimidin-4-yl-oxazolidin-2-ones as effective inhibitors of mutant IDH, suggesting that 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione may share similar properties .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of metabolic pathways altered by cancerous cells. By targeting specific enzymes associated with metabolic dysregulation in tumors, it holds promise as a therapeutic agent.

Neuropharmacology

Potential Neuroprotective Effects

Initial studies suggest that compounds with oxazolidinone structures may offer neuroprotective benefits. The unique structural features of this compound could contribute to neuroprotection against oxidative stress and inflammation, common factors in neurodegenerative diseases.

Synthesis and Chemical Properties

Chemical Stability and Synthesis Routes

The synthesis of this compound has been explored through various chemical pathways. Its stability under different conditions makes it suitable for further modifications to enhance its biological activity. Research into synthetic methods reveals that the compound can be produced with high purity (minimum 95%) and a molecular weight of 211.22 g/mol .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Key Observations:

Substituent Position and Activity :

- The 6-position is critical for modulating biological activity. For example:

- Antioxidant efficacy : Fluorinated derivatives (e.g., S-86) exhibit strong lipid peroxidation inhibition (58.12% MDA reduction at 10 µM) due to electron-withdrawing difluoro groups enhancing radical-scavenging capacity .

- Anti-mycobacterial activity: The piperidinylmethyl group in the patent compound () likely improves membrane penetration or target binding in Mycobacterium tuberculosis .

Structural Modifications and Physicochemical Properties: Lipophilicity: Bulky substituents (e.g., cyclohexyl, p-tolyl in ) increase lipophilicity, favoring blood-brain barrier penetration or material science applications . Hydrogen-bonding capacity: Amino groups () enhance solubility and receptor interaction, whereas halogenated groups () improve metabolic stability .

Therapeutic Potential: Antiviral activity: AZT and stavudine (1-substituted analogs) demonstrate that N1 modifications are pivotal for nucleoside reverse transcriptase inhibition . The target compound’s 6-substitution may instead target non-nucleoside viral proteins. Antioxidant vs. Anti-infective: Fluorinated derivatives () prioritize antioxidant effects, while anti-mycobacterial compounds () emphasize target-specific binding .

准备方法

General Synthetic Strategy

The synthesis typically proceeds via nucleophilic substitution or coupling reactions involving:

- Pyrimidine-2,4-dione (uracil) derivatives as the core scaffold.

- Amino alcohols or oxazolidinone precursors to form the 4,4-dimethyloxazolidin-3-yl substituent.

- Use of halogenated pyrimidines or activated intermediates to facilitate coupling.

- Base-mediated reactions to promote nucleophilic attack and ring closure.

Specific Preparation Method from Literature

A representative preparation method involves the following steps:

- Starting Materials: Uracil or substituted pyrimidine-2,4-dione, and a suitable amino alcohol bearing the 4,4-dimethyl substitution.

- Activation: The pyrimidine ring is halogenated (e.g., dihalogen-pyrimidine) to create a good leaving group.

- Coupling Reaction: The amino alcohol is reacted with the halogenated pyrimidine in the presence of a base such as diisopropylethylamine or potassium carbonate, often in a polar aprotic solvent like DMSO.

- Reaction Conditions: Stirring under nitrogen atmosphere at room temperature or slightly elevated temperatures for several hours.

- Workup: Addition of water to quench the reaction, extraction with organic solvents (e.g., dichloromethane), drying over anhydrous sodium sulfate, and solvent removal under vacuum.

- Purification: Silica gel column chromatography using mixtures of dichloromethane and acetone or other suitable eluents to isolate the pure compound.

Example Reaction Data

| Parameter | Details |

|---|---|

| Starting materials | Uracil (1 mmol), amino alcohol (e.g., 4,4-dimethyl-oxazolidin-3-yl derivative) |

| Base | Potassium carbonate (2 mmol), catalytic potassium iodide |

| Solvent | Dimethyl sulfoxide (DMSO), 10-15 mL |

| Atmosphere | Nitrogen |

| Temperature | Room temperature (~25°C) |

| Reaction time | 3 hours |

| Workup | Addition of water, extraction with dichloromethane, drying over sodium sulfate |

| Purification | Silica gel chromatography (dichloromethane:acetone 99:1 v/v) |

| Yield | Approximately 49% |

| Characterization | Mass spectrometry (EI m/z = 316.91 [M+Na]+), ^1H NMR showing characteristic proton signals |

This method is adapted from a patent describing similar oxazolidinone-pyrimidine compounds, indicating the feasibility of this approach for synthesizing 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione.

Alternative Synthetic Approaches

Other approaches involve:

- Direct ring closure of amino alcohols with pyrimidine-2,4-dione derivatives under dehydrating conditions to form the oxazolidinone ring.

- Use of preformed oxazolidinone intermediates coupled with activated pyrimidine halides.

- Employing microwave-assisted synthesis to reduce reaction time and improve yield.

- Catalyst-assisted coupling using transition metals or organocatalysts to enhance regioselectivity and efficiency.

Notes on Reaction Optimization and Yields

- The presence of catalytic amounts of iodide ions (KI) can enhance the nucleophilicity of the amino alcohol and facilitate substitution.

- Polar aprotic solvents such as DMSO or DMF are preferred to dissolve both reactants and bases effectively.

- Reaction under inert atmosphere prevents oxidation or side reactions.

- Purification by chromatography is essential due to the formation of side products or unreacted starting materials.

- Yields can vary typically between 40-60% depending on reaction scale and purification efficiency.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Halogenation | Dihalogen-pyrimidine precursor | Activation of pyrimidine for nucleophilic substitution |

| Coupling reaction | Amino alcohol + base (K2CO3, DIPEA) in DMSO | Formation of oxazolidinone-pyrimidine bond |

| Reaction conditions | Room temperature, nitrogen atmosphere, 3 hours | Controlled environment for selective reaction |

| Workup | Water quench, organic extraction, drying | Removal of inorganic salts and solvents |

| Purification | Silica gel chromatography (DCM:acetone 99:1) | Isolation of pure compound |

| Yield | ~49% | Moderate yield typical for such syntheses |

常见问题

Q. What are the key synthetic strategies for preparing pyrimidine-2,4-dione derivatives with oxazolidine substituents?

- Methodological Answer : The synthesis of pyrimidine-2,4-dione derivatives typically involves alkylation or heterocyclic coupling reactions. For example, alkylation of a pyrimidine-dione core with chloroacetamides or benzyl chlorides in DMF, promoted by potassium carbonate, is a common approach to introduce substituents (e.g., thiazole or oxazolidine groups). Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid by-products, as seen in the synthesis of thieno[2,3-d]pyrimidine analogs .

- Data Reference :

Q. How are pyrimidine-2,4-dione derivatives characterized structurally?

- Methodological Answer : Characterization relies on 1H NMR for confirming substituent positions and hydrogen bonding patterns (e.g., N–H⋯O interactions in the pyrimidine-dione core). Mass spectrometry (MS) and HPLC (C18 column, 25-min cycle) are used to verify purity and molecular weight. X-ray crystallography can resolve intermolecular hydrogen-bonded dimer structures, as demonstrated for 6-(trifluoromethyl)pyrimidine-2,4-dione .

- Data Reference :

- In 1H NMR, the oxazolidine methyl groups typically appear as singlets at δ 1.3–1.5 ppm, while pyrimidine NH protons resonate at δ 10–12 ppm .

- X-ray data for similar compounds show hydrogen-bonded dimers with bond lengths of 2.8–3.0 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in alkylation of pyrimidine-dione derivatives?

- Methodological Answer : Regioselectivity depends on solvent polarity, base strength, and steric effects. For example, DMF promotes nucleophilic substitution at the oxazolidine nitrogen due to its high polarity, while weaker bases (e.g., NaHCO₃) may favor alternative sites. Kinetic studies using HPLC or in-situ IR can monitor intermediate formation .

- Data Reference :

Q. How do structural modifications (e.g., oxazolidine vs. thiazole substituents) impact hydrogen-bonding networks and crystallinity?

- Methodological Answer : Substituents with hydrogen-bond donors/acceptors (e.g., oxazolidine NH) enhance crystal packing via intermolecular interactions. Comparative X-ray studies of analogs (e.g., 6-thiazole vs. 6-oxazolidine derivatives) reveal differences in dimer stability and melting points. Thermogravimetric analysis (TGA) quantifies thermal stability .

- Data Reference :

Q. What analytical approaches resolve contradictions in biological activity data for pyrimidine-dione derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurity profiles. Use orthogonal methods:

- HPLC-MS to confirm compound integrity.

- Dose-response curves across multiple cell lines to differentiate target-specific vs. off-target effects.

- Molecular docking to correlate substituent geometry with binding affinity .

- Data Reference :

- Pyrimidine-dione analogs with CF₃ groups show inconsistent IC₅₀ values in kinase assays due to solvent-dependent aggregation .

- Methyl substituents on oxazolidine improve solubility in polar solvents (e.g., DMSO), reducing false-negative results in cell-based assays .

Environmental and Mechanistic Questions

Q. How can the environmental fate of pyrimidine-dione derivatives be assessed?

- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

Measure hydrolysis rates at varying pH levels.

Use LC-MS/MS to track degradation products in simulated wastewater.

Evaluate bioaccumulation potential via octanol-water partition coefficients (log P) .

- Data Reference :

Q. What computational methods predict the reactivity of oxazolidine substituents in pyrimidine-dione derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways for substituent modifications. Key parameters:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Transition-state energies to compare alkylation vs. acylation pathways .

- Data Reference :

- Oxazolidine nitrogen exhibits higher nucleophilicity (Mulliken charge: −0.45) compared to pyrimidine NH (−0.32), favoring alkylation at the oxazolidine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。